Enhanced Lipophilicity vs. Non-Fluorinated and Chloro Analogs Drives Membrane Permeability
The fluorine atom on the target compound confers a calculated LogP (XLogP3) of 0.1, representing a +0.4 log unit increase over the non-fluorinated analog (XLogP3 = -0.3) and a -0.2 log unit decrease relative to the chloro analog (XLogP3 = 0.3) [1]. This intermediate lipophilicity is optimal for balancing passive membrane permeability and aqueous solubility, a critical parameter for CNS drug discovery or intracellular target engagement where both the non-fluorinated (too polar) and chloro (too lipophilic) analogs fall outside the desired range [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | Non-fluorinated analog (CAS 194209-18-2): XLogP3 = -0.3; Chloro analog (CAS 1803587-33-8): XLogP3 = 0.3 |
| Quantified Difference | +0.4 log units vs. non-fluorinated; -0.2 log units vs. chloro analog |
| Conditions | Calculated via XLogP3 algorithm as reported in PubChem (2026 release) |
Why This Matters
For medicinal chemistry campaigns, a LogP shift of 0.4 can mean the difference between a lead compound and a compound with poor membrane permeability, directly impacting hit-to-lead selection and procurement decisions.
- [1] PubChem. (2026). Computed XLogP3 values: CID 137963961 (0.1), CID 10796745 (-0.3), CID 112756599 (0.3). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
